molecular formula C8H8O3 B8653470 methyl 5-ethenylfuran-2-carboxylate

methyl 5-ethenylfuran-2-carboxylate

Cat. No.: B8653470
M. Wt: 152.15 g/mol
InChI Key: VTKRAYXEEIIHDT-UHFFFAOYSA-N
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Description

Methyl 5-ethenylfuran-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethenylfuran-2-carboxylate typically involves the esterification of 5-ethenylfuran-2-carboxylic acid with methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in methanol for several hours to achieve a high yield of the ester product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. These processes often utilize fixed-bed reactors with acid catalysts to facilitate the esterification reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethenylfuran-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Products include 5-formylfuran-2-carboxylate and 5-carboxyfuran-2-carboxylate.

    Reduction: Products include methyl 5-ethylfuran-2-carboxylate.

    Substitution: Products include various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Methyl 5-ethenylfuran-2-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-ethenylfuran-2-carboxylate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze reactions involving furan derivatives. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Methyl furan-2-carboxylate: Lacks the ethenyl group, leading to different reactivity and applications.

    Methyl 5-methylfuran-2-carboxylate: Contains a methyl group instead of an ethenyl group, affecting its chemical properties.

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains additional functional groups, leading to different biological activities.

Uniqueness

Methyl 5-ethenylfuran-2-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

methyl 5-ethenylfuran-2-carboxylate

InChI

InChI=1S/C8H8O3/c1-3-6-4-5-7(11-6)8(9)10-2/h3-5H,1H2,2H3

InChI Key

VTKRAYXEEIIHDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 5-bromo-2-furancarboxylate (2.5 g, 12.19 mmol), potassium carbonate (8.43 g, 61.0 mmol), bis(tri-t-butylphosphine)palladium(0) (0.312 g, 0.61 mmol) and 2,4,6-trivinylcycloboroxane-pyridine complex (1.47 g, 6.10 mmol) in 1,4-dioxane (50 ml) and water (10 ml) was stirred at 80° C. in a sealed tube for 2 h. The reaction contents were partitioned between H2O-DCM and the aqueous phase was washed several times with DCM. The combined organic fractions were dried over Na2SO4, concentrated and purified via column chromatography (10-50% EtOAc in hexanes) affording methyl 5-ethenyl-2-furancarboxylate (1.3 g, 7.09 mmol, 58% yield) as a yellow oil: LCMS (ES) m/z=153 (M+H)+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.312 g
Type
catalyst
Reaction Step One

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